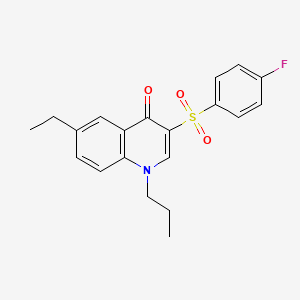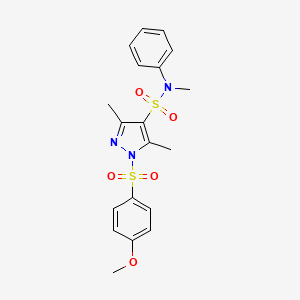
1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring (making it a methoxybenzene), and a sulfonamide group .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxybenzenesulfonyl hydrazide, a related compound, has a melting point of 111-114 °C .Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Therapy
Compounds similar to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide have been evaluated for their cytotoxicity against various human tumor cell lines. For example, novel N-arylpyrazole derivatives bearing the sulfonamide moiety demonstrated promising cytotoxicity against cancer cell lines such as MCF-7, Hela, and A549, with some derivatives showing better efficacy than known drugs like celecoxib and cisplatin (Duan et al., 2016). This highlights the potential of sulfonamide derivatives in cancer therapy.
Antimicrobial Activities
Sulfonamide compounds, including those related to this compound, have shown effectiveness against various pathogenic strains of gram-positive and gram-negative bacteria. They have been utilized in treating infectious diseases like malaria, urinary and respiratory tract infections (Ahmad & Farrukh, 2012). This demonstrates the broad-spectrum antimicrobial potential of sulfonamide derivatives.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in conditions such as glaucoma, epilepsy, and Alzheimer's disease. For instance, pyrazoline benzensulfonamides were synthesized and found to inhibit human carbonic anhydrase isoenzymes effectively, with low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells (Ozgun et al., 2019). These findings suggest the therapeutic versatility of sulfonamide-based compounds in enzyme-targeted treatments.
Potential as Radiosensitizing Agents
Some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, suggesting a potential role as radiosensitizing agents in cancer therapy. Compounds with various biologically active moieties, such as pyrazol, thiophene, pyridine, and pyrimidines, were synthesized and showed higher activity than doxorubicin, highlighting the potential for sulfonamide derivatives in improving cancer radiotherapy outcomes (Ghorab et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVMKMHAZZKIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
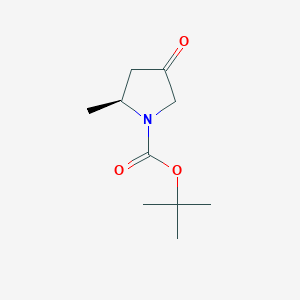
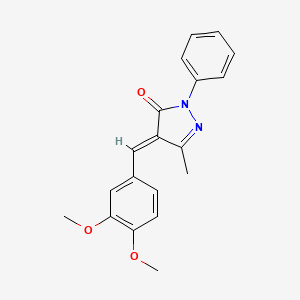
![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)

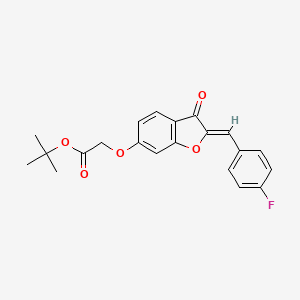
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)
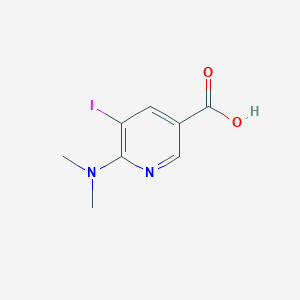
![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)
